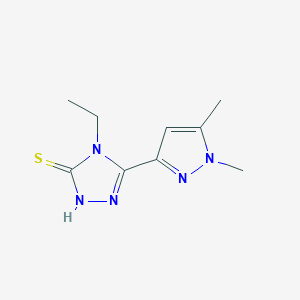![molecular formula C9H9N5O B508116 N-[3-(1H-tetrazol-1-yl)phenyl]acetamide CAS No. 148866-34-6](/img/structure/B508116.png)
N-[3-(1H-tetrazol-1-yl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[3-(1H-tetrazol-1-yl)phenyl]acetamide” is a chemical compound used in the stabilizing solution, in the method for preparing electrically-conductive silver images . It’s also known by registry numbers ZINC000001012017 .
Synthesis Analysis
The synthesis of similar compounds has been reported in several studies. For instance, a series of N-phenylisonicotinamide derivatives were synthesized as novel xanthine oxidase inhibitors . The 3’-(1H-tetrazol-1-yl) moiety was found to be an excellent fragment for the N-phenylisonicotinamide scaffold .Molecular Structure Analysis
The molecular formula of “N-[3-(1H-tetrazol-1-yl)phenyl]acetamide” is C9H9N5O . The InChI Code is 1S/C9H9N5OS/c1-6(15)10-7-3-2-4-8(5-7)14-9(16)11-12-13-14/h2-5H,1H3, (H,10,15) (H,11,13,16) .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving "N-[3-(1H-tetrazol-1-yl)phenyl]acetamide" .Physical And Chemical Properties Analysis
“N-[3-(1H-tetrazol-1-yl)phenyl]acetamide” has a molecular weight of 235.27 . It appears as a white to slightly pale yellow crystal or powder .Aplicaciones Científicas De Investigación
Anticancer Activity
One study delved into the synthesis and biological evaluation of certain acetamide derivatives, including those related to N-[3-(1H-tetrazol-1-yl)phenyl]acetamide, demonstrating potential anticancer properties. The investigation highlighted the selective cytotoxicity of these compounds against human lung adenocarcinoma cells, emphasizing their significance in developing new anticancer agents (Evren et al., 2019).
Antibacterial Applications
Research has also been conducted on the green synthesis of N-substituted benzimidazoles, revealing the potent antibacterial activity of these compounds against Methicillin-Resistant Staphylococcus aureus (MRSA). This study underscores the role of structural modifications in enhancing the antibacterial efficacy of N-[3-(1H-tetrazol-1-yl)phenyl]acetamide derivatives (Chaudhari et al., 2020).
Diabetes Treatment Potential
Another pivotal study focused on the synthesis and evaluation of N-[3-(1H-tetrazol-5-yl) phenyl]acetamide derivatives as non-carboxylic inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a target for diabetes treatment. One compound, in particular, showed potent inhibitory activity, marking it as a valuable lead molecule for further development into diabetes therapies (Maheshwari et al., 2018).
Mecanismo De Acción
Target of Action
N-[3-(1H-tetrazol-1-yl)phenyl]acetamide primarily targets xanthine oxidase (XO) . XO is an enzyme that plays a crucial role in the catabolism of purines in humans, catalyzing the oxidation of hypoxanthine to xanthine, and xanthine to uric acid .
Mode of Action
The compound interacts with its target, XO, by forming a hydrogen bond with the Asn768 residue of XO . The tetrazole moiety at the 3’-position of the phenyl serves as an H-bond acceptor . This interaction results in the inhibition of XO, thereby reducing the production of uric acid .
Biochemical Pathways
The primary biochemical pathway affected by N-[3-(1H-tetrazol-1-yl)phenyl]acetamide is the purine degradation pathway. By inhibiting XO, the compound prevents the conversion of hypoxanthine to xanthine and xanthine to uric acid . This can lead to a decrease in uric acid levels, which is beneficial in conditions such as gout where uric acid accumulation occurs .
Pharmacokinetics
They often serve as metabolically stable substitutes for carboxylic acid functional groups . .
Result of Action
The molecular and cellular effects of N-[3-(1H-tetrazol-1-yl)phenyl]acetamide’s action primarily involve the reduction of uric acid production due to XO inhibition . This can lead to a decrease in the symptoms associated with conditions caused by uric acid accumulation, such as gout .
Action Environment
The action, efficacy, and stability of N-[3-(1H-tetrazol-1-yl)phenyl]acetamide can be influenced by various environmental factors. For instance, in electroplating applications, the compound has been used as a leveling agent to fill copper micro-holes . The study showed that the compound’s efficacy in this application could be influenced by factors such as the presence of other additives in the electroplating solution . .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[3-(tetrazol-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O/c1-7(15)11-8-3-2-4-9(5-8)14-6-10-12-13-14/h2-6H,1H3,(H,11,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSAPUGAHLIVSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)N2C=NN=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1H-tetrazol-1-yl)phenyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-Bromophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B508033.png)
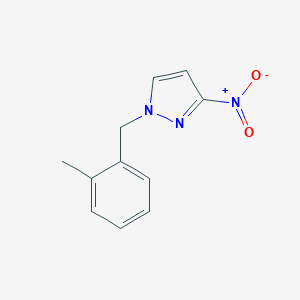
![5-[(2,3-Dichlorophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B508036.png)
![Methyl 5-[(3-formylphenoxy)methyl]furan-2-carboxylate](/img/structure/B508038.png)
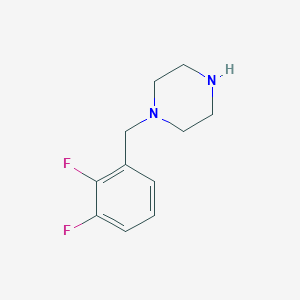
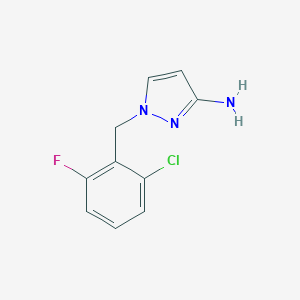
![3-thioxo-1-(trifluoromethyl)-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B508041.png)
![5-[(2-Chlorophenoxy)methyl]-2-furaldehyde](/img/structure/B508043.png)

![5-[(2-Chloro-4-fluorophenoxy)methyl]furan-2-carbaldehyde](/img/structure/B508047.png)

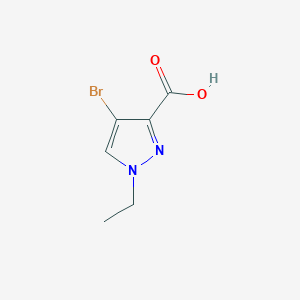
![5-[(2,4-Dichlorophenoxy)methyl]furan-2-carbaldehyde](/img/structure/B508051.png)
